![molecular formula C20H14O4 B121213 4-[4-(4-carboxyphenyl)phenyl]benzoic Acid CAS No. 13653-84-4](/img/structure/B121213.png)

4-[4-(4-carboxyphenyl)phenyl]benzoic Acid

Overview

Description

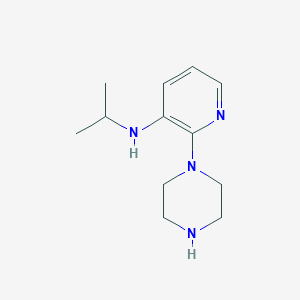

The compound of interest, 4-[4-(4-carboxyphenyl)phenyl]benzoic Acid, is a multifaceted molecule that has not been directly synthesized or characterized in the provided papers. However, related compounds and methodologies that could potentially be applied to its synthesis and analysis have been discussed. For instance, the use of 4-(diphenylphosphino)benzoic acid in the Mitsunobu reaction suggests a pathway that might be adapted for the synthesis of related benzoic acid derivatives . Additionally, the structural studies of similar compounds, such as 4-(4-phenylbutoxy) benzoic acid, provide insights into the molecular structure that could be relevant for the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful optimization of conditions. For example, the synthesis of 4-(4-phenylbutoxy) benzoic acid required optimization of temperature and time to achieve a high yield and purity . Similarly, the enzymatic synthesis of 4-OH benzoic acid from phenol and CO2 represents a biotechnological approach that could inspire green chemistry methods for synthesizing benzoic acid derivatives . These methods highlight the importance of selecting appropriate reagents and conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be complex, with dihedral angles and hydrogen bonding playing significant roles in their crystal structures. For instance, the dihedral angles between the benzoic acid ring and the phenyl rings in 4-(diphenylphosphanyl)benzoic acid were precisely measured, and the compound formed inversion dimers linked by hydrogen bonds . These structural details are crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives can be influenced by substituents on the aromatic rings. Azo-benzoic acids, for example, exhibit acid-base dissociation and azo-hydrazone tautomerism, which are dependent on solvent composition and pH . These reactions are indicative of the dynamic behavior of benzoic acid derivatives in different environments, which is essential for predicting the reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are determined by their molecular structures. The photoluminescence of metal-organic frameworks constructed with carboxylic acid ligands, such as those studied in , suggests that this compound could also exhibit interesting optical properties. Additionally, the thermal stability of compounds like the proton transfer derivative studied in provides insights into the stability of benzoic acid derivatives under various conditions.

Scientific Research Applications

Plant Growth Regulation

Harris and Huppatz (1978) explored synthetic routes to o-carboxyphenyl derivatives of certain heterocyclic compounds, including variations of benzoic acid, for potential use as plant growth regulators. Their work included the preparation of multiple benzoic acid derivatives and investigated their applications in regulating plant growth (Harris & Huppatz, 1978).

Crystallography and Molecular Structure Analysis

Research by Zhang et al. (2002) analyzed the crystal structure of a compound closely related to 4-[4-(4-carboxyphenyl)phenyl]benzoic acid. They focused on understanding the molecular arrangement and interactions, which can be critical for developing materials and understanding their properties (Zhang, Li, Tao, & Zhu, 2002).

Surface Chemistry and Graphitic Interfaces

Abiman et al. (2007) investigated the thermodynamic properties of 4-carboxyphenyl groups on graphitic surfaces. This research is significant in surface chemistry, particularly for understanding how chemical modifications affect surface properties like acidity and reactivity (Abiman, Crossley, Wildgoose, Jones, & Compton, 2007).

Synthesis and Characterization of Novel Compounds

Fazil et al. (2012) worked on the synthesis and characterization of a compound related to this compound, exploring its potential for various applications, including possibly in pharmaceuticals or materials science (Fazil, Ravindran, Devi, & Bijili, 2012).

Environmental and Health Perspectives

Del Olmo, Calzada, and Nuñez (2017) reviewed benzoic acid derivatives, including compounds similar to this compound, discussing their occurrence, uses, and potential impacts on health and the environment. Such insights are crucial for assessing the safety and ecological implications of these chemicals (Del Olmo, Calzada, & Nuñez, 2017).

Charge Transfer Studies

Ma, Chen, and Jiang (2003) conducted studies on charge transfer involving benzoic acid derivatives. Understanding such properties is essential for applications in electronics and materials science (Ma, Chen, & Jiang, 2003).

Mechanism of Action

Target of Action

It’s structurally similar compound, 5-carbamoyl-1,1’:4’,1’'-terphenyl-3-carboxylic acid, has been reported to target dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme in humans .

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing cellular processes .

Biochemical Pathways

It’s structurally similar compound, 5-carbamoyl-1,1’:4’,1’'-terphenyl-3-carboxylic acid, has been reported to inhibit dihydroorotate dehydrogenase (quinone), a key enzyme in the de novo pyrimidine biosynthesis pathway . This could potentially affect the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

Pharmacokinetics

For instance, the carboxylic acid groups could potentially enhance the compound’s solubility in water, which could impact its absorption and distribution .

Result of Action

Based on its potential target, the compound could potentially influence cellular processes such as dna and rna synthesis by affecting the availability of pyrimidine nucleotides .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [1,1’:4’,1’‘-Terphenyl]-4,4’'-dicarboxylic Acid. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action could also be influenced by the physiological environment within the body, including factors like the local concentration of the compound, the presence of other interacting molecules, and the metabolic state of the cells .

properties

IUPAC Name |

4-[4-(4-carboxyphenyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c21-19(22)17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(12-8-16)20(23)24/h1-12H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTIWOBQQYPTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391880 | |

| Record name | 4-[4-(4-carboxyphenyl)phenyl]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13653-84-4 | |

| Record name | 4-[4-(4-carboxyphenyl)phenyl]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Terphenyl-4,4''-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydrazinyl-4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyridine](/img/structure/B121136.png)

![2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide](/img/structure/B121142.png)

![Imidazo[1,2-A]pyridine-8-carboxamide](/img/structure/B121145.png)

![N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide](/img/structure/B121146.png)

![4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one](/img/structure/B121155.png)

![Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester](/img/structure/B121181.png)